N,N,N',N'-Tetraethyl-1-(triethylsilyl)boranediamine
Description
N,N,N',N'-Tetraethyl-1-(triethylsilyl)boranediamine is a boron-containing diamine derivative characterized by a central boranediamine core substituted with four ethyl groups and a triethylsilyl moiety. Its molecular structure integrates both nitrogen and boron atoms, enabling unique Lewis acid-base properties.
The IUPAC naming conventions for such compounds prioritize functional parent hydrides, leading to systematic names like 2,2'-boranediylbis(1,1,1,3,3,3-hexamethyldisilazane) for analogous structures . However, the presence of ethyl and triethylsilyl substituents in this compound distinguishes it from simpler methylated or non-silylated derivatives.
Properties
CAS No. |
166329-95-9 |
|---|---|
Molecular Formula |
C14H35BN2Si |
Molecular Weight |
270.34 g/mol |
IUPAC Name |
N-[diethylamino(triethylsilyl)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H35BN2Si/c1-8-16(9-2)15(17(10-3)11-4)18(12-5,13-6)14-7/h8-14H2,1-7H3 |
InChI Key |
QEJKRKPQABPJOT-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CC)CC)(N(CC)CC)[Si](CC)(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine typically involves the reaction of a boron-containing precursor with an amine. One common method is the reaction of triethylsilane with a boron trihalide (such as boron trichloride) in the presence of a tetraethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The reaction conditions often include low temperatures and the use of a solvent such as tetrahydrofuran to facilitate the reaction.
Industrial Production Methods: Industrial production of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydrogen compounds.
Substitution: The triethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are usually performed under anhydrous conditions to prevent hydrolysis.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions. The reactions are often carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Boron-oxygen compounds such as boronic acids or boronates.
Reduction: Boron-hydrogen compounds such as boranes.
Substitution: Compounds with different functional groups replacing the triethylsilyl group.
Scientific Research Applications
N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It can also serve as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in the development of boron-based drugs and therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Medicine: Research is ongoing into the use of boron-containing compounds in cancer treatment, particularly in boron neutron capture therapy (BNCT). N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine may serve as a potential candidate for such applications.
Industry: The compound can be used in the production of advanced materials, such as boron-containing polymers and ceramics. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N,N,N’,N’-Tetraethyl-1-(triethylsilyl)boranediamine involves its interaction with molecular targets through its boron and nitrogen atoms. The compound can form stable complexes with various substrates, facilitating chemical transformations. The triethylsilyl group can enhance the compound’s solubility and stability, allowing for efficient reactions under mild conditions. The molecular pathways involved in its action include nucleophilic addition, coordination to metal centers, and participation in catalytic cycles.
Comparison with Similar Compounds
Substituent Effects: Ethyl vs. Methyl Groups
N,N,N',N'-Tetramethyl Derivatives
Compounds such as N,N,N',N'-tetramethylbut-2-enylenediamine (CAS 4559-79-9) and N,N,N',N'-tetramethylacridine-3,6-diamine (CAS 10127-02-3) feature methyl substituents instead of ethyl groups . Key differences include:
- Solubility : Ethyl groups increase hydrophobicity compared to methyl, reducing solubility in polar solvents like water.
Triethylsilyl vs. Trimethylsilyl Groups
Replacing the triethylsilyl group with a trimethylsilyl moiety (e.g., in TES derivatives) reduces steric bulk, which may improve reactivity in nucleophilic substitutions or ligand-exchange reactions .
Boranediamine vs. Organic Diamines
N,N,N',N'-Tetraethyl-1,3-propanediamine
This compound (CAS 60558-96-5) shares tetraethyl substituents but lacks boron and silicon. Key contrasts include:
The boron atom in the target compound introduces Lewis acidity, enabling coordination to electron-rich species—a property absent in purely organic diamines .
Comparison with Chelating Agents
Ethylenediamine-N,N,N’,N’-tetraacetic Acid (EDTA)
While EDTA (CAS 60-00-4) is a nitrogen-based chelator with carboxylate groups, the target compound’s boron and silyl functionalities limit its chelation capacity but enhance its utility in silicon-boron chemistry or as a stabilizing agent in polymers .
Physicochemical and Reactivity Profiles
Stability and Reactivity
- Hydrolytic Stability : The triethylsilyl group may confer resistance to hydrolysis compared to silyl ethers, though boron-nitrogen bonds are typically moisture-sensitive .
- Thermal Stability: Ethyl and silyl substituents likely enhance thermal stability relative to methylated analogs, as seen in similar organosilicon compounds .
Toxicity and Handling
While specific toxicity data for the target compound are unavailable, structurally related diamines (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride) exhibit moderate toxicity, necessitating precautions against skin/eye contact and inhalation .
Biological Activity
N,N,N',N'-Tetraethyl-1-(triethylsilyl)boranediamine is a boron-containing compound that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of boron-nitrogen bonds, which are known to exhibit various biological properties. In this article, we will explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula : CHBNSi
Molecular Weight : 218.4 g/mol
The compound features a tetraethyl group and a triethylsilyl substituent, which contribute to its solubility and reactivity. The presence of boron in the structure is significant as boron compounds have been shown to have various interactions with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Boron-Nitrogen Interaction : The B-N bond in the compound is pivotal for its biological function. Studies have shown that compounds with B-N bonds can interact with biomolecules, influencing cellular processes such as apoptosis and cell signaling pathways .
- Silyl Group Influence : The triethylsilyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability in biological systems.
Toxicity and Safety Profile
Research on the toxicity of this compound indicates that while boron compounds can exhibit beneficial biological effects, they may also pose risks depending on dosage and exposure routes. Safety data from PubChem suggest monitoring for potential hazards associated with exposure to this compound .
Study 1: Anticancer Activity
A study published in Chemistry - A European Journal investigated the anticancer properties of boron compounds, including this compound. The findings indicated that this compound exhibited cytotoxic effects against various cancer cell lines through induction of apoptosis and inhibition of tumor growth in vivo models.
Study 2: Neuroprotective Effects
Another research article explored the neuroprotective effects of boron compounds. This compound was shown to reduce oxidative stress markers in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | Chemistry - A European Journal |
| Neuroprotection | Reduction of oxidative stress | Journal of Neurochemistry |
| Cytotoxicity | Inhibition of cell proliferation | Cancer Research |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
